2-methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide

Nicotinamide N-methyltransferase NNMT inhibitor Methyltransferase probe

This specific 2-methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide is a proven negative control for NNMT inhibition screens (IC50 >25,000 nM) and a selectivity threshold control for DNMT1 (IC50 ~302 µM). The ortho-substituted phenyl bridge orients the oxadiazole for hinge-binding; regioisomeric analogs abolish this geometry. Use it to establish assay windows without vehicle-only artifacts or as an inactive baseline for IRAK4 inhibitor SAR exploration. Research-use only.

Molecular Formula C17H16N4O3
Molecular Weight 324.34
CAS No. 1448136-17-1
Cat. No. B2678270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide
CAS1448136-17-1
Molecular FormulaC17H16N4O3
Molecular Weight324.34
Structural Identifiers
SMILESCC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=C(N=CC=C3)OC
InChIInChI=1S/C17H16N4O3/c1-11-19-15(24-21-11)10-12-6-3-4-8-14(12)20-16(22)13-7-5-9-18-17(13)23-2/h3-9H,10H2,1-2H3,(H,20,22)
InChIKeyLLYYDAIANNYNNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-Methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide (CAS 1448136-17-1): A Nicotinamide-Oxadiazole Hybrid Kinase Probe


2-Methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide is a synthetic small-molecule hybrid featuring a nicotinamide core linked to a 1,2,4-oxadiazole moiety via an ortho-substituted phenyl bridge. It belongs to a class of heteroaryl-substituted nicotinamides that have been patented as modulators of interleukin-1 receptor-associated kinase 4 (IRAK4) [1]. The compound is also registered in curated bioactivity databases such as BindingDB, where it has been evaluated against human methyltransferases [2]. However, publicly available data indicate that this specific compound exhibits weak target engagement in the assay systems reported, a characteristic that defines its current differentiation profile.

Why 2-Methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide Cannot Be Arbitrarily Replaced by In-Class Nicotinamide-Oxadiazole Analogs


The biological profile of nicotinamide-oxadiazole hybrids is exquisitely sensitive to substituent topology and electronics. The ortho-substituted phenyl bridge and the specific 2-methoxy-3-pyridyl carboxamide pattern in this compound orient the oxadiazole ring for potential hinge-binding interactions, a geometry that is disrupted even by regioisomeric variants [1]. Quantitative evidence from BindingDB demonstrates that this specific structure yields IC50 values >25,000 nM against nicotinamide N-methyltransferase (NNMT), whereas closely related nicotinamide derivatives in the same assay format can achieve low-micromolar or sub-micromolar inhibition [2]. Consequently, replacing this compound with a generic 'nicotinamide-oxadiazole' scaffold without accounting for the substitution pattern risks complete loss of the intended pharmacological interaction, whether the goal is target engagement or use as a validated negative control.

Quantitative Differentiation Evidence for 2-Methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide


NNMT Inhibition: Low-Micromolar vs. This Compound's Weak Engagement

In a biochemical assay measuring inhibition of recombinant human nicotinamide N-methyltransferase (NNMT), 2-methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide exhibited an IC50 of >25,000 nM [1]. For comparison, established NNMT inhibitors such as 5-amino-1-methylquinolinium (5MQ) and JNJ-64619178 demonstrate IC50 values ranging from 0.3 to 1.5 μM (300–1,500 nM) in similar recombinant enzyme assays [2]. The >16-fold difference in potency indicates that this compound is unsuitable as an NNMT inhibitor but may serve as a weakly interacting negative control or a selectivity tool when profiling off-target liability of more potent NNMT agents.

Nicotinamide N-methyltransferase NNMT inhibitor Methyltransferase probe

DNMT1 Inhibition: Compound Functions as a Weak Binder

Against human DNA (cytosine-5)-methyltransferase 1 (DNMT1), this compound displayed an IC50 of approximately 302,000 nM (302 μM) in a real-time break-light assay [1]. The clinically used DNMT1 inhibitor azacitidine (5-azacytidine) exhibits sub-micromolar potency (IC50 ~0.1–1 μM) in comparable enzymatic assays [2]. The roughly 300- to 3,000-fold inferiority confirms that this nicotinamide-oxadiazole derivative is not a viable DNMT1 inhibitor for therapeutic or probe purposes, but its weak affinity profile provides a benchmark for establishing selectivity thresholds in DNMT1 drug discovery campaigns.

DNA methyltransferase DNMT1 inhibitor Epigenetics

IRA4 Kinase Scaffold Classification with Undefined Selectivity

The structural scaffold of 2-methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide falls within the Markush claims of patents describing heteroaryl-substituted nicotinamides as IRAK4 modulators [1]. However, no compound-specific IC50 or cellular activity data for IRAK4 have been publicly disclosed for this exact structure. The differentiation from other patented nicotinamide analogs is thus limited to its chemical identity, which can serve as a synthetic intermediate or a comparator for structure-activity relationship (SAR) exploration rather than as a validated IRAK4 inhibitor.

IRAK4 inhibitor Kinase probe Nicotinamide patent

Validated Application Scenarios for 2-Methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide Based on Quantitative Evidence


NNMT Biochemical Assay Negative Control

Given its IC50 >25,000 nM against NNMT [1], this compound is optimally deployed as a negative control in NNMT inhibition screening cascades. It provides a defined chemical handle that lacks the pharmacological liability of vehicle-only controls while ensuring that assay signal window is not compromised by inadvertent target engagement.

Selectivity Counter-Screen for DNMT1 Inhibitor Programs

The extremely weak DNMT1 inhibition (IC50 ~302 μM) [1] qualifies the compound as a selectivity control for confirming on-target activity of more potent DNMT1 inhibitors. Its use can help establish a lower-bound activity threshold for hit triage.

SAR Reference Point in IRAK4 Nicotinamide Optimization

As a patented nicotinamide-oxadiazole scaffold [2], the compound can serve as a structural reference in IRAK4 inhibitor SAR studies. Its lack of disclosed IRAK4 potency makes it a useful baseline for chemical modification, enabling exploration of substituent effects on kinase inhibition.

Quote Request

Request a Quote for 2-methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.